molecular formula C7H8O2S B2922283 2-(Thiophen-3-yl)propanoic acid CAS No. 78239-46-0

2-(Thiophen-3-yl)propanoic acid

Cat. No.: B2922283
CAS No.: 78239-46-0
M. Wt: 156.2
InChI Key: MDHJHWOTXDVWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiophen-3-yl)propanoic acid is an organic compound featuring a thiophene ring substituted at the 3-position with a propanoic acid group. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis .

Scientific Research Applications

2-(Thiophen-3-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 2-(Thiophen-3-yl)propanoic acid is the enzyme microsomal prostaglandin E synthase-1 (mPGES-1) . mPGES-1 is a glutathione-dependent enzyme that catalyzes the last step of the biosynthesis of prostaglandin E2 (PGE2), which is particularly upregulated in inflammation and tumors .

Mode of Action

This compound interacts with mPGES-1, inhibiting its activity . This inhibition results in a decrease in the production of PGE2, a potent mediator of inflammation and pain.

Biochemical Pathways

By inhibiting mPGES-1, this compound disrupts the prostaglandin biosynthesis pathway . This leads to a decrease in the levels of PGE2, which in turn can reduce inflammation and pain. The downstream effects of this disruption can include a reduction in the symptoms of conditions like arthritis and other inflammatory diseases.

Result of Action

The inhibition of mPGES-1 by this compound leads to a decrease in the production of PGE2 . This can result in a reduction of inflammation and pain, providing potential therapeutic benefits in conditions such as arthritis. The compound also showed selective inhibitory activity against mPGES-1 in the low micromolar range .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Additionally, the compound’s efficacy can be affected by factors such as the patient’s metabolic rate, the presence of other medications, and individual variations in mPGES-1 expression levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-3-yl)propanoic acid typically involves the condensation of thiophene derivatives with appropriate carboxylic acid precursors. One common method includes the reaction of thiophene with propanoic acid under acidic or basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-(Thiophen-2-yl)propanoic acid
  • 3-(Thiophen-2-yl)propanoic acid
  • 2-(Furan-3-yl)propanoic acid
  • 2-(Pyridin-3-yl)propanoic acid

Comparison: 2-(Thiophen-3-yl)propanoic acid is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-thiophen-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-5(7(8)9)6-2-3-10-4-6/h2-5H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHJHWOTXDVWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78239-46-0
Record name 2-(thiophen-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

diazotation of 2-(4-aminophenyl)propionic acid and subsequent reaction of diazonium salt with potassium xanthogenate to give 2-(4-thiophenyl)-propionic acid;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-(3-thienyl)propionic acid methyl ester (26.6 g) was added to a water:ethanol (1:4) solution of potassium hydroxide, followed by one-hour refluxing. The reaction was carried out in a similar manner to the foregoing Example 8 to obtain 22.9 g 2-(3-thienyl) propionic acid nD20 1.5361.
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
water ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.